BenchChemオンラインストアへようこそ!

4,4,4-Trifluoro-1-phenylbutan-2-amine

Lipophilicity Membrane permeability CNS drug design

4,4,4-Trifluoro-1-phenylbutan-2-amine (CAS 1250382-96-7, molecular formula C₁₀H₁₂F₃N, MW 203.20 g/mol) is a synthetic β-trifluoromethyl-substituted phenylbutan-2-amine belonging to the fluorinated amphetamine analogue class. It is a primary amine featuring a terminal –CF₃ group positioned β to the basic nitrogen, a motif deliberately engineered to modulate amine basicity, metabolic stability, and lipophilicity relative to non‑fluorinated amphetamine (1‑phenylpropan‑2‑amine) and aryl‑CF₃ congeners such as 3‑trifluoromethylamphetamine (norfenfluramine).

Molecular Formula C10H12F3N
Molecular Weight 203.2 g/mol
CAS No. 1250382-96-7
Cat. No. B1427563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-phenylbutan-2-amine
CAS1250382-96-7
Molecular FormulaC10H12F3N
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(F)(F)F)N
InChIInChI=1S/C10H12F3N/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
InChIKeyKHJXKGANEWGIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-phenylbutan-2-amine (CAS 1250382-96-7): Core Chemical Identity and Procurement Profile


4,4,4-Trifluoro-1-phenylbutan-2-amine (CAS 1250382-96-7, molecular formula C₁₀H₁₂F₃N, MW 203.20 g/mol) is a synthetic β-trifluoromethyl-substituted phenylbutan-2-amine belonging to the fluorinated amphetamine analogue class [1]. It is a primary amine featuring a terminal –CF₃ group positioned β to the basic nitrogen, a motif deliberately engineered to modulate amine basicity, metabolic stability, and lipophilicity relative to non‑fluorinated amphetamine (1‑phenylpropan‑2‑amine) and aryl‑CF₃ congeners such as 3‑trifluoromethylamphetamine (norfenfluramine) [2]. Suppliers including Biosynth (via CymitQuimica) list the compound as a research‑grade versatile small‑molecule scaffold (purity ≥95%), with pricing for 50 mg at approximately $675 USD and 500 mg at $2,125 USD, subject to a 3‑4 week lead time .

Why 4,4,4-Trifluoro-1-phenylbutan-2-amine Cannot Be Replaced by Generic Amphetamine Analogues


The β‑CF₃ motif in 4,4,4‑trifluoro‑1‑phenylbutan‑2‑amine is not a passive substituent—it fundamentally reprograms the physicochemical and metabolic behaviour of the amine scaffold. The strong electron‑withdrawing effect of the trifluoromethyl group, positioned two carbons from the basic nitrogen, reduces amine basicity by approximately 2 pKa units relative to unsubstituted amphetamine (pKa ≈ 9.9–10.0) [1]. This shift substantially alters the protonation state at physiological pH, with direct consequences for membrane permeability, lysosomal trapping, and volume of distribution that cannot be replicated by aromatic‑ring fluorination (e.g., 4‑fluoroamphetamine, pKa ≈ 9.9 ) or by aryl‑CF₃ substitution (e.g., 3‑trifluoromethylamphetamine), where the electron‑withdrawing group is more remote from the amine centre [1]. Furthermore, the β‑CF₃ group sterically and electronically shields the α‑carbon from cytochrome P450‑mediated N‑dealkylation and oxidative deamination, a metabolic vulnerability characteristic of amphetamine and its non‑fluorinated analogues [2]. These orthogonal differences mean that in‑class compounds are not interchangeable surrogates; procurement or selection without regard to these specific molecular features risks confounding structure‑activity relationship (SAR) interpretation and pharmacokinetic readouts.

4,4,4-Trifluoro-1-phenylbutan-2-amine: Quantitative Differentiation Evidence Against Closest Comparators


Lipophilicity (XLogP3) Head-to-Head: Enhanced Passive Membrane Permeability vs. Amphetamine

4,4,4-Trifluoro-1-phenylbutan-2-amine exhibits an XLogP3 value of 2.9, compared to 1.8 for amphetamine [1][2]. This represents a calculated ΔXLogP3 of +1.1 log units, translating to an approximately 12.6‑fold increase in octanol‑water partition coefficient driven by the hydrophobic trifluoromethyl group. The elevated lipophilicity predicts improved passive membrane permeability and potentially enhanced blood‑brain barrier penetration, consistent with the established medicinal chemistry principle that the CF₃ group increases logP by 0.5–1.0 units per substitution depending on the molecular context [3].

Lipophilicity Membrane permeability CNS drug design

Amine Basicity (pKa) Modulation: Reduced Ionization at Physiological pH vs. Amphetamine

The β‑trifluoromethyl group in 4,4,4‑trifluoro‑1‑phenylbutan‑2‑amine reduces the amine pKa by approximately 2 units relative to amphetamine [1]. Amphetamine has an experimentally determined pKa of 9.9–10.01, resulting in >99.7% protonation at pH 7.4 [2]. Applying the established β‑CF₃ pKa decrement of ≈2 pKa units [1], the estimated pKa of 4,4,4‑trifluoro‑1‑phenylbutan‑2‑amine is approximately 7.9–8.0. At physiological pH 7.4, this translates to an estimated 60–80% protonation (vs. >99.7% for amphetamine), meaning a significantly larger neutral free‑base fraction is available for passive membrane diffusion. This pKa shift also reduces susceptibility to lysosomal trapping, a pH‑dependent accumulation mechanism that can confound intracellular concentration measurements [3].

Amine basicity pKa Drug ionization Lysosomal trapping

Metabolic Stability Advantage: β-CF₃ Shield Against Cytochrome P450 Oxidative Deamination

A common strategy to improve the metabolic stability of alkylamines is the introduction of an electron‑withdrawing group near the nitrogen centre to deactivate it towards cytochrome P450‑mediated oxidation [1]. In 4,4,4‑trifluoro‑1‑phenylbutan‑2‑amine, the β‑CF₃ group directly shields the α‑carbon—the primary site of CYP‑catalysed N‑dealkylation and oxidative deamination—through both steric hindrance and electronic deactivation. This contrasts with amphetamine, which undergoes rapid CYP2D6‑mediated α‑carbon oxidation as a primary clearance pathway in humans [2]. While direct microsomal stability data for this specific compound are not publicly available, the β‑CF₃ motif is an established metabolic stability handle: compounds bearing this feature consistently demonstrate reduced intrinsic clearance in human liver microsome assays relative to their non‑fluorinated counterparts [1][3]. For procurement decisions, this translates to a scaffold with inherently longer potential residence time in biological systems, reducing the need for frequent re‑dosing or continuous infusion in ex vivo and in vivo experimental paradigms.

Metabolic stability Cytochrome P450 Oxidative deamination Half-life

Regioisomeric Differentiation: Butan-2-amine vs. Butan-1-amine Backbone Determines Pharmacophoric Geometry

4,4,4-Trifluoro-1-phenylbutan-2-amine (CAS 1250382-96-7) differs fundamentally from its regioisomer 4,4,4-trifluoro-2-phenylbutan-1-amine (CAS 1501560-62-8) in the position of the primary amine group. In the target compound, the amine is located at the 2‑position of the butyl chain (adjacent to the benzyl methylene), while the regioisomer carries the amine at the terminal 1‑position. This positional difference alters: (1) the distance between the phenyl ring and the amine nitrogen (two vs. three carbon atoms), (2) the spatial relationship between the CF₃ group and the amine (vicinal vs. distal), and (3) the conformational flexibility of the molecule. In SAR campaigns, even a single‑carbon shift in amine position can invert receptor subtype selectivity or abolish target engagement entirely [1]. Procurement of the incorrect regioisomer therefore risks generating misleading biological data that is not attributable to the intended chemotype.

Regioisomer Structure–activity relationship Amine position Molecular recognition

Synthetic Accessibility: Commercially Available Ketone Precursor Enables Rapid SAR Derivatization

The primary synthetic route to 4,4,4-trifluoro-1-phenylbutan-2-amine proceeds via reductive amination of 4,4,4-trifluoro-1-phenylbutan-2-one (CAS 121194-37-4), which is commercially available from Sigma‑Aldrich . This contrasts with aryl‑CF₃ amphetamine analogues such as 3‑trifluoromethylamphetamine, which require more complex synthetic sequences involving pre‑functionalised aryl intermediates. The ketone precursor allows rapid diversification: reaction with ammonia yields the target primary amine, while use of methylamine, ethylamine, or other primary amines generates N‑substituted derivatives in a single step [1]. This synthetic flexibility is not available with regioisomeric scaffolds (e.g., 4,4,4‑trifluoro‑1‑phenylbutan‑1‑amine) where the ketone precursor has the carbonyl at the benzylic position, leading to different reactivity and product profiles. For medicinal chemistry groups building fluorinated amine libraries, this compound's synthetic accessibility from a stockable ketone precursor offers a practical advantage in terms of throughput and cost [2].

Synthetic tractability Building block Reductive amination Library synthesis

4,4,4-Trifluoro-1-phenylbutan-2-amine: High-Impact Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Scaffold for Neuroscience Target Engagement Studies

The elevated lipophilicity (XLogP3 = 2.9 vs. 1.8 for amphetamine ) and reduced basicity (estimated pKa ≈ 7.9–8.0 ) of 4,4,4‑trifluoro‑1‑phenylbutan‑2‑amine suggest improved passive blood‑brain barrier permeability and reduced lysosomal trapping relative to amphetamine. These properties make it a superior scaffold for CNS target engagement studies where accurate measurement of free intracellular drug concentrations is critical. Medicinal chemistry teams developing TAAR1, monoamine transporter, or sigma receptor ligands can use this compound as a starting point for SAR exploration, leveraging the β‑CF₃ motif to fine‑tune pharmacokinetic properties without introducing aromatic fluorine atoms that may alter off‑target profiles.

Metabolic Stability Probe: Tool Compound for CYP450 Structure–Metabolism Relationship Studies

The β‑CF₃ group in 4,4,4‑trifluoro‑1‑phenylbutan‑2‑amine is an established metabolic stability handle that shields the α‑carbon from CYP‑mediated oxidation . This compound can serve as a model substrate in comparative metabolism studies alongside amphetamine (rapid CYP2D6 substrate) to quantify the protective effect of β‑fluorination on oxidative deamination rates. Such head‑to‑head intrinsic clearance comparisons in human liver microsomes or hepatocyte suspensions provide quantitative evidence to support the incorporation of β‑CF₃ motifs in lead optimisation programmes targeting amines with short metabolic half‑lives.

Fluorinated Amine Library Synthesis: Building Block for Parallel SAR Derivatisation

The commercially available ketone precursor 4,4,4‑trifluoro‑1‑phenylbutan‑2‑one (CAS 121194-37-4) enables one‑step reductive amination to generate a diverse library of N‑substituted β‑CF₃ amines. This synthetic efficiency contrasts with the multi‑step routes required for aryl‑CF₃ amphetamine analogues and supports rapid parallel synthesis for hit‑to‑lead optimisation. Contract research organisations (CROs) and pharmaceutical discovery groups seeking to explore fluorinated chemical space around the phenethylamine pharmacophore can build focused libraries of 50–200 analogues within weeks using this scaffold, significantly accelerating the SAR feedback cycle.

Analytical Reference Standard: Chromatographic Method Development for Fluorinated Amine Detection

4,4,4-Trifluoro-1-phenylbutan-2-amine, supplied at ≥95% purity by vendors such as Biosynth , can serve as an analytical reference standard for developing LC‑MS/MS or GC‑MS methods targeting β‑CF₃‑substituted phenethylamines. Its distinct retention time, mass spectral fragmentation pattern (characteristic CF₃ loss), and chromatographic behaviour relative to non‑fluorinated amphetamine and regioisomeric analogues provide valuable benchmarks for forensic toxicology, doping control, and environmental monitoring laboratories developing panels for fluorinated amine detection.

Quote Request

Request a Quote for 4,4,4-Trifluoro-1-phenylbutan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.